Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
CAS No.: 660406-84-8
Cat. No.: VC21229905
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 660406-84-8 |
|---|---|
| Molecular Formula | C13H20N2O3 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 |
| Standard InChI Key | VSLLBQBSHAGKLC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N |
Introduction
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS Number: 660406-84-8) is a synthetic organic compound widely used in pharmaceutical and chemical research. It belongs to the class of piperidine derivatives and is primarily utilized as a building block for drug discovery, particularly in the development of protein degraders. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyanoacetyl moiety.
Applications in Research
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is primarily used as a precursor in the synthesis of bioactive molecules. Its applications include:
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Protein Degrader Development: This compound serves as a key intermediate in the synthesis of molecules designed to degrade specific proteins, an emerging therapeutic strategy in drug discovery.
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Medicinal Chemistry: It is employed to construct complex molecules with potential anti-inflammatory, antiviral, or anticancer properties.
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Structure-Activity Relationship (SAR) Studies: Researchers use it to explore the effects of structural modifications on biological activity.
Synthesis and Characterization
The synthesis of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate typically involves:
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Starting Materials: N-Boc-piperidone and cyanoacetic acid derivatives.
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Reaction Conditions: The reaction is carried out under basic or acidic conditions, depending on the desired yield and purity.
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Purification: The product is purified using recrystallization or chromatography techniques.
Characterization methods include:
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Nuclear Magnetic Resonance (NMR): Confirms the structure through chemical shifts.
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Mass Spectrometry (MS): Determines molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups.
Safety and Handling
This compound is intended for use in professional laboratories only and is not suitable for medical or consumer applications. Key safety considerations include:
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Avoid inhalation or skin contact.
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Store in a cool, dry place away from direct sunlight.
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Handle with appropriate personal protective equipment (PPE).
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Applications |
|---|---|---|
| Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | C₁₃H₂₀N₂O₃ | Protein degraders, SAR studies |
| Tert-butyl N-(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-ylcarbamate | C₁₅H₂₅N₃O₃ | Drug synthesis |
The inclusion of different substituents on the piperidine ring alters biological activity and physicochemical properties, making these compounds versatile tools in drug design.
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